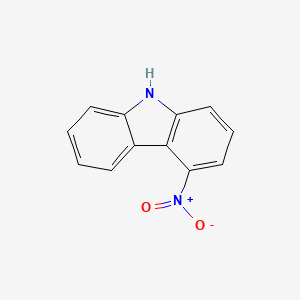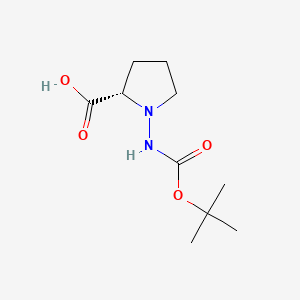
2-(2,3-二氢-1H-茚-1-亚基)丙二腈
描述
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound known for its role as a building block in the synthesis of non-fullerene acceptors (NFAs) used in organic photovoltaics (OPVs). The compound features a unique structure that includes an indene core and malononitrile groups, which contribute to its electron-accepting properties .
科学研究应用
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is the electron-deficient region in organic photovoltaic devices . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .
Mode of Action
The compound interacts with its targets by modulating molecular electrical and optical characteristics . This interaction improves the performance of organic solar cells (OSCs). Among Yseries NFAs, 2-(2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile (INCN) and its derivatives stand out as the most successful end groups .
Biochemical Pathways
The compound affects the pathways involved in the generation of organic photovoltaic devices
Result of Action
The compound’s action results in improved performance of organic solar cells (OSCs) . It is also noted that high-performance donor–acceptor electron acceptors containing 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN)-type terminals are labile toward photooxidation and basic conditions .
生化分析
Biochemical Properties
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme aldehyde dehydrogenase, where 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile acts as an inhibitor. This inhibition affects the enzyme’s ability to catalyze the oxidation of aldehydes, leading to alterations in cellular metabolism . Additionally, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can participate in Knoevenagel condensation reactions, which are essential for the synthesis of various organic compounds .
Cellular Effects
The effects of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can modulate the activity of key signaling molecules such as protein kinases, leading to changes in cell proliferation and apoptosis . Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the interaction of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile with aldehyde dehydrogenase results in the inhibition of the enzyme’s activity . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to light and heat can lead to the breakdown of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, resulting in the formation of degradation products that may affect its biochemical activity . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic regulation .
Dosage Effects in Animal Models
The effects of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and promote cell survival . At higher doses, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can induce toxic effects, including oxidative stress and apoptosis . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to avoid adverse outcomes.
Metabolic Pathways
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. One of the key pathways includes its participation in the oxidation-reduction reactions catalyzed by aldehyde dehydrogenase . This interaction affects the overall metabolic flux and can lead to changes in metabolite levels within the cell . Additionally, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can influence the synthesis of other organic compounds through its role in Knoevenagel condensation reactions .
Transport and Distribution
The transport and distribution of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach various intracellular compartments . Once inside the cell, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can interact with binding proteins that facilitate its localization and accumulation in specific tissues . This targeted distribution is essential for the compound’s biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are critical for the compound’s ability to modulate cellular processes and exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile typically involves a multi-step process. One common method includes the bromination of indene using N-bromosuccinimide (NBS), followed by a reaction with carbamate to form the corresponding dinitrile . Another method involves a key palladium-catalyzed double C-H activation and intramolecular cyclization, followed by a Knoevenagel condensation reaction catalyzed by a Lewis acid such as titanium chloride .
Industrial Production Methods
Industrial production of this compound often leverages scalable synthetic routes that ensure high yield and purity. The process typically involves the use of robust catalysts and optimized reaction conditions to achieve efficient synthesis at a larger scale .
化学反应分析
Types of Reactions
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
相似化合物的比较
Similar Compounds
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound is used as a building block for non-fullerene acceptors in organic solar cells.
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Known for its strong electron-withdrawing properties, it is used in the synthesis of high-efficiency organic photovoltaic devices.
Uniqueness
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile stands out due to its unique indene core and malononitrile groups, which provide excellent electron-accepting capabilities. This makes it highly effective in enhancing the performance of organic photovoltaics compared to other similar compounds .
属性
IUPAC Name |
2-(2,3-dihydroinden-1-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLMCAQMRSYSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289528 | |
| Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-01-2 | |
| Record name | NSC61801 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)

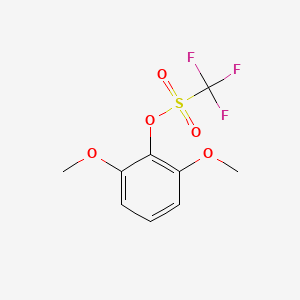

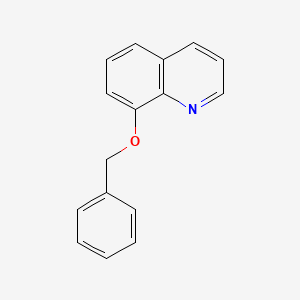

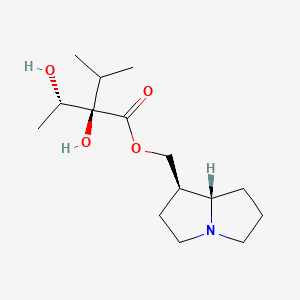
![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)
